molecular formula C6H11N3O3 B15166182 N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine CAS No. 282727-80-4

N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine

Cat. No.: B15166182
CAS No.: 282727-80-4
M. Wt: 173.17 g/mol
InChI Key: AWPPFKKAUOTBNP-UHFFFAOYSA-N
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Description

N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine typically involves the condensation reaction between an acetylhydrazine derivative and a glycine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions may result in various substituted hydrazones.

Scientific Research Applications

N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-hydroxy-3-{[2-(pyridine-4-carbonyl)hydrazinylidene]methyl}benzene-1-sulfonate
  • Sodium 3-[(2-benzoylhydrazinylidene)methyl]-4-hydroxybenzene-1-sulfonate
  • Sodium 3-[(2-carbamoylhydrazinylidene)methyl]-4-hydroxybenzene-1-sulfonate

Uniqueness

N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

282727-80-4

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-[(acetylhydrazinylidene)methyl-methylamino]acetic acid

InChI

InChI=1S/C6H11N3O3/c1-5(10)8-7-4-9(2)3-6(11)12/h4H,3H2,1-2H3,(H,8,10)(H,11,12)

InChI Key

AWPPFKKAUOTBNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=CN(C)CC(=O)O

Origin of Product

United States

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